Propanedioic acid, bis(2,2,2-trifluoroethyl) ester

Description

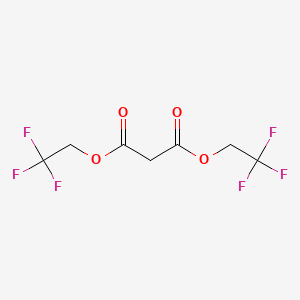

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester (CAS 104883-33-2), also known as bis(2,2,2-trifluoroethyl) malonate, is a fluorinated ester derivative of propanedioic acid (malonic acid). Its molecular formula is C₇H₆F₆O₄, with a molecular weight of 268.11 g/mol and a purity exceeding 98% . The compound features two trifluoroethyl ester groups attached to the central malonate core, which confer unique physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects. These traits make it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

CAS No. |

104883-33-2 |

|---|---|

Molecular Formula |

C7H6F6O4 |

Molecular Weight |

268.11 g/mol |

IUPAC Name |

bis(2,2,2-trifluoroethyl) propanedioate |

InChI |

InChI=1S/C7H6F6O4/c8-6(9,10)2-16-4(14)1-5(15)17-3-7(11,12)13/h1-3H2 |

InChI Key |

FAEXOIVXKLIMOS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Propanedioic Acid

The classical approach to synthesizing bis(2,2,2-trifluoroethyl) malonate involves the direct esterification of propanedioic acid (malonic acid) with 2,2,2-trifluoroethanol. This method employs Brønsted acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the carbonyl carbon of malonic acid. Azeotropic removal of water using Dean-Stark apparatus enhances equilibrium displacement toward ester formation. Typical conditions include:

- Molar ratio : 1:2.2 (malonic acid to 2,2,2-trifluoroethanol)

- Catalyst loading : 5–10 wt% sulfuric acid

- Temperature : 110–120°C (reflux in toluene or benzene)

- Reaction time : 12–24 hours.

Limitations and Modifications

Direct esterification faces challenges due to the volatility of 2,2,2-trifluoroethanol (boiling point 73–75°C) and the thermal instability of malonic acid above 140°C. To mitigate decomposition, stepwise addition of trifluoroethanol and inert gas purging are recommended. Alternative solvents like dichloromethane or THF enable lower temperatures (40–60°C) but require extended reaction times (48–72 hours).

Alkylation of Diethyl Malonate

A more efficient route involves the alkylation of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic conditions. This method, detailed in patent CN105237340B, achieves higher yields (96.3%) and avoids direct handling of malonic acid.

Stepwise Synthesis

Substitution Reaction

Diethyl malonate reacts with 2,2,2-trifluoroethyl p-toluenesulfonate in methanol using sodium methoxide as a base:

- Conditions :

The reaction produces 2-(2,2,2-trifluoroethyl)-diethyl malonate, isolated via extraction with ethyl acetate and vacuum distillation (95–97% purity).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are employed to enhance mass transfer and reduce reaction times compared to batch processes.

Continuous Esterification

- Reactor type : Tubular CFR with static mixers

- Conditions :

- Temperature: 130–140°C

- Pressure: 3–5 bar

- Residence time: 30–60 minutes

- Catalyst : Heterogeneous sulfonic acid resins (e.g., Amberlyst-15)

- Yield : 85–90%.

Solvent Recycling

Industrial plants integrate distillation units to recover unreacted 2,2,2-trifluoroethanol and toluene, achieving >95% solvent reuse. This reduces raw material costs by 20–30% compared to laboratory methods.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Esterification | Alkylation Route | Industrial CFR |

|---|---|---|---|

| Yield (%) | 70–75 | 96.3 | 85–90 |

| Reaction Time (h) | 12–24 | 6–8 (Step 1) | 0.5–1 |

| Catalyst Cost | Low (H₂SO₄) | Moderate (NaOMe) | High (Amberlyst-15) |

| Scalability | Moderate | High | Excellent |

| Purity (%) | 90–92 | 95–97 | 92–94 |

Reaction Optimization and Catalytic Innovations

Acid vs. Base Catalysis

While sulfuric acid remains prevalent in academic settings, industrial processes favor solid acid catalysts (e.g., zeolites, sulfonated graphene) to simplify product isolation. Base-catalyzed alkylation, as in the CN105237340B patent, avoids side reactions like self-condensation of malonic acid.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate alkylation but complicate downstream purification. Non-polar solvents (toluene, xylene) improve esterification kinetics but require higher temperatures.

Emerging Techniques

- Microwave-assisted synthesis : Reduces esterification time to 2–3 hours with 78% yield.

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable esterification at 50°C, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and 2,2,2-trifluoroethanol in the presence of aqueous acid or base.

Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Hydrolysis: Propanedioic acid and 2,2,2-trifluoroethanol.

Transesterification: New esters and 2,2,2-trifluoroethanol.

Reduction: Alcohol derivatives of propanedioic acid.

Scientific Research Applications

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester, also known as bis(2,2,2-trifluoroethyl) malonate, is a chemical compound with the molecular formula . This ester of propanedioic acid has several applications in organic synthesis and materials science, stemming from its unique chemical properties.

Synthesis of Functionalized Compounds

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is used in the synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates . These compounds contain functionalized N-amidomethyl and phosphoryl moieties and exhibit potential biological activity, making them useful in pharmacological research .

Mitsunobu Reactions

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester can be used in Mitsunobu reactions for chain elongation at the C6 position of mannose . In one study, triethyl methanetricarboxylate (TEMT), a related compound, was coupled with methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside using 1,1-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh3) as coupling reagents to yield the desired product in 71% yield .

Synthesis of 2,2-bis(trifluoroethyl) propanol

Propanedioic acid derivatives are involved in the synthesis of 2,2-bis(trifluoroethyl) propanol, a compound with applications in various chemical processes . The synthetic method involves multiple steps:

- Reacting propanedioic acid dibenzyl ester with trifluoroethyl triflate to obtain 2-trifluoroethyl propanedioic acid dibenzyl ester . This reaction is conducted in anhydrous tetrahydrofuran under basic conditions .

- Reacting 2-trifluoroethyl propanedioic acid dibenzyl ester with trifluoroethyl triflate to produce 2,2-bis-trifluoroethyl propanedioic acid dibenzyl ester . This reaction also occurs in anhydrous tetrahydrofuran under basic conditions .

- Reducing 2,2-bis-trifluoroethyl propanedioic acid dibenzyl ester with Lithium Aluminum Hydride to obtain 2,2-bis-trifluoroethyl-1,3-PD . The reaction is performed in anhydrous diethyl ether or anhydrous tetrahydrofuran .

- Reacting 2,2-bis-trifluoroethyl propylene glycol with Tosyl chloride in the presence of a base to obtain single p-toluenesulfonic esters .

- Reducing single p-toluenesulfonic esters with sodium borohydride to obtain 2,2-bis-trifluoroethyl propyl alcohol . This reaction takes place in dimethyl sulfoxide (DMSO) .

Material Science

- Waterproofing: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester derivatives are used in waterproofing building materials, including cementitious substances .

Data Table: Synthesis of 2,2-bis-trifluoroethyl propanedioic acid dibenzyl ester

| Experiment | Reactant 2 (g, mmol) | KH (g, mmol) | Trifluoroethyl triflate (g, mol) | Conditions | Product 3 (g, yield %) |

|---|---|---|---|---|---|

| Embodiment 4 | 17, 47 | 9.28, 67 | 39.2, 0.17 | 0°C, then 15-25°C for 24 hrs | 5.6, 35 |

| Embodiment 5 | 17, 47 | 9.28, 67 | 39.2, 0.17 | 0°C, then reflux at 40-50°C for 24 hrs | 7.3, 45.8 |

| Embodiment 6 | 17, 47 | 9.28, 67 | 39.2, 0.17 | 0°C, then reflux at 40-50°C for 48 hrs | 11.4, 71.6 |

Note: The reactions were conducted in 80 mL anhydrous tetrahydrofuran under nitrogen protection .

Photoisomerization-Induced Reactions

While not a direct application, related compounds such as 2-(3-Anthracen-9-yl-allylidene)-malonic acid are studied for their photoisomerization properties, which can induce melting and spontaneous crystallization in acicular star-shaped microcrystals . Such studies provide insights into the behavior of malonic acid derivatives under light exposure, potentially opening avenues for new material applications .

Synthesis of compound 5 using Mitsunobu reaction

| Reactants | Reagents | Conditions | Yield |

|---|---|---|---|

| Methyl-2,3,4-tri-O-benzyl-α-Dmannopyranoside | ADDP (2 equiv), Triphenylphosphine (2 equiv), Triethyl methanetricarboxylate (TEMT) (1.2 equiv) Toluene (10 mL of solvent for 1.1 mmol of carbohydrate) | Room temperature, 48 hours | 71% |

| ADDP was added in three equal fractions, over the course of 30 min, to a mixture of methyl-2,3,4-tri-O-benzyl-α-D-mannopyranoside 4 (1 equiv), triethyl methanetricarboxylate (TEMT) (1.2 equiv), and triphenylphosphine (2 equiv) in toluene (10 mL of solvent for 1.1 mmol of carbohydrate). The obtained reaction mixture was stirred at room temperature and the reaction course was monitored by TLC (petroleum ether/ diethyl ether: 60/40 v/v). | The crude reaction mixture was filtered and the precipitate was washed with a small volume of toluene. The yellow filtrate was concentrated in vacuo. |

Authoritative Insights

Mechanism of Action

The mechanism of action of propanedioic acid, bis(2,2,2-trifluoroethyl) ester in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon. The presence of trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Propanedioic Acid Esters with Varied Alkyl/Aryl Groups

(a) Propanedioic Acid, 2-[2-(2-Pyridinyl)ethyl]-, 1,3-Diethyl Ester (CAS 84199-92-8)

- Molecular Formula: C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- This compound may exhibit applications in catalysis or medicinal chemistry due to its nitrogen-containing heterocycle.

(b) Propanedioic Acid, Methyl(2,2,2-Trifluoroethyl)-, Diethyl Ester (CAS 106241-21-8)

- Molecular Formula : C₁₀H₁₅F₃O₄

- Molecular Weight : 256.22 g/mol

- Key Differences : A methyl group replaces one trifluoroethyl ester, reducing molecular weight and fluorination. This modification likely decreases electron-withdrawing effects and alters solubility compared to the target compound.

(c) Propanedioic Acid, 1,3-Dihexyl Ester (CAS regulated under 721.11563)

Phosphonic Acid Esters with Trifluoroethyl Groups

(a) [1-(Methoxymethylcarbamoyl)ethyl]phosphonic Acid Bis-(2,2,2-Trifluoroethyl) Ester (CAS 448219-33-8)

- Molecular Formula: C₈H₁₂F₆NO₅P

- Key Differences : The phosphonic acid core (vs. malonic acid) confers hydrolytic stability and chelating properties. This compound is used in polymer synthesis and as an intermediate for bioactive molecules .

(b) Bis(2,2,2-Trifluoroethyl) Methylphosphonate (CAS 757-95-9)

Anti-HBV Agents with Bis(2,2,2-Trifluoroethyl) Esters

- 2-Amino-6-Arylthio-9-[2-(Phosphonoethoxy)ethyl]Purine Bis(2,2,2-Trifluoroethyl) Esters Structure: Combines purine heterocycles with trifluoroethyl phosphonoethoxy esters . Key Differences: The trifluoroethyl groups improve metabolic stability and bioavailability in antiviral prodrugs, highlighting their utility in medicinal chemistry.

Physicochemical and Reactivity Comparisons

- Reactivity : The target compound’s malonate core is more reactive in nucleophilic acyl substitutions (e.g., transesterification) compared to phosphonates but less stable under acidic conditions .

Biological Activity

Propanedioic acid, bis(2,2,2-trifluoroethyl) ester, commonly known as bis(2,2,2-trifluoroethyl) malonate, is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoroethyl groups confer distinct properties that influence its biological activity. This article reviews the current understanding of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₇H₆F₆O₄

- Molecular Weight : 250.12 g/mol

- Structure : The compound features two trifluoroethyl groups attached to a central malonate structure.

Biological Activity Overview

The biological activity of bis(2,2,2-trifluoroethyl) malonate has been explored in various studies. Key areas of focus include its role as an intermediate in organic synthesis and its potential pharmacological effects.

2. Anti-inflammatory Effects

The compound's structural similarity to glucocorticoids suggests potential anti-inflammatory properties. Glucocorticoid mimetics are known to suppress immune responses and inflammatory cytokines . Although direct evidence for bis(2,2,2-trifluoroethyl) malonate's anti-inflammatory effects is sparse, its role in modulating inflammatory pathways warrants further investigation.

3. Synthesis and Reactivity

Bis(2,2,2-trifluoroethyl) malonate has been utilized as a versatile building block in organic synthesis. It readily undergoes alkylation reactions and can serve as a precursor for various biologically active compounds . This reactivity is crucial for developing new pharmaceuticals.

Case Studies

The mechanisms through which bis(2,2,2-trifluoroethyl) malonate exerts its biological effects remain largely unexplored. However, it is hypothesized that the trifluoroethyl groups can influence molecular interactions within biological systems by altering lipophilicity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.